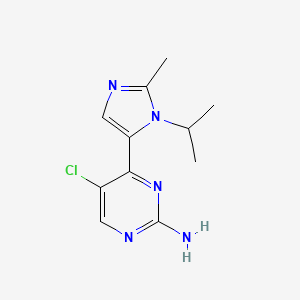
(1H-1,2,3-Triazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Triazole-1-methanol is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
1H-Triazole-1-methanol can be synthesized through several methods. One common approach involves the reaction of 1,3-diamino-triazole with methanol under alkaline conditions . Industrial production methods often utilize continuous flow conditions with copper-on-charcoal as a heterogeneous catalyst to achieve high yields and functional group tolerance .
Analyse Chemischer Reaktionen
1H-Triazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole aldehydes or acids.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Triazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (1H-1,2,3-Triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active site residues of enzymes, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1H-Triazole-1-methanol can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For example, 1,2,4-triazoles are often more potent than 1,2,3-triazoles in certain biological assays . The unique substitution pattern and functional groups attached to the triazole ring in (1H-1,2,3-Triazol-1-yl)methanol contribute to its distinct chemical behavior and applications .
Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- 1-Methyl-1H-1,2,4-triazole
- 1-Benzyl-1H-1,2,3-triazole
Eigenschaften
Molekularformel |
C3H5N3O |
|---|---|
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
triazol-1-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2 |
InChI-Schlüssel |
JPMCMQORJRTDKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)

![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)
![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)

![4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde](/img/structure/B8306125.png)




![3-[(N'-cyanocarbamimidoyl)amino]benzoic acid](/img/structure/B8306142.png)



